Glycyphyllin

Sugar Transport Inhibition SGLT In Vitro Pharmacology

Sourcing a reliable dihydrochalcone with a defined O-glycosidic linkage for transporter studies is challenging. Glycyphyllin (Phloretin 2'-O-rhamnoside) is the specific sweet principle of Smilax glyciphylla, providing a critical benchmark for SGLT inhibition and antioxidant SAR research. Secure authentic, analytically verified material for your studies. - SGLT Probe: Demonstrated dose-dependent inhibition of glucose transport in rat intestinal segments. - Antioxidant Benchmark: Exhibits moderate superoxide scavenging (IC50 50 μg/mL) and a Trolox-equivalent antioxidant capacity (TEAC) of 48.4 mM. - Quality Control Marker: Essential for standardizing S. glyciphylla herbal preparations.

Molecular Formula C21H24O9
Molecular Weight 420.4 g/mol
CAS No. 19253-17-9
Cat. No. B1202128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyphyllin
CAS19253-17-9
Molecular FormulaC21H24O9
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)CCC3=CC=C(C=C3)O)O)O)O)O)O
InChIInChI=1S/C21H24O9/c1-10-18(26)19(27)20(28)21(29-10)30-16-9-13(23)8-15(25)17(16)14(24)7-4-11-2-5-12(22)6-3-11/h2-3,5-6,8-10,18-23,25-28H,4,7H2,1H3/t10-,18-,19+,20+,21-/m0/s1
InChIKeyGLLUYNRFPAMGQR-PPNXFBDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyphyllin: Natural Dihydrochalcone Rhamnoside


Glycyphyllin is a naturally occurring dihydrochalcone glycoside classified as an alpha-L-rhamnoside of phloretin [1]. It is characterized by the molecular formula C21H24O9 and a molecular weight of approximately 420.4 g/mol [2]. The compound is primarily isolated from the leaves of the Australian native plant Smilax glyciphylla and is known to be the primary sweet principle of this species [3].

Dihydrochalcone Substitution Failure for Glycyphyllin


Glycyphyllin cannot be simply substituted by other dihydrochalcones like phloretin, phlorizin, or trilobatin because its specific O-glycosidic linkage to a 6-deoxy-alpha-L-mannopyranoside (rhamnose) moiety at the 2'-position of the phloretin core fundamentally alters its physicochemical properties, biological activity profile, and metabolic fate [1]. These structural nuances dictate unique interactions with sugar transporters and antioxidant targets that are not replicated by analogs with different glycosylation patterns or aglycone structures.

Glycyphyllin Procurement: Quantitative Evidence


Intestinal Sugar Transport Inhibition

Glycyphyllin (phloretin 2'-O-(6-deoxy-α-L-mannopyranoside)) demonstrated dose-dependent inhibition of 3-O-methyl-D-glucose-evoked transmural potential difference (ΔPD) in everted rat jejunal segments [1]. This activity profile is comparable to synthetic phloretin 2'-O-β-L-glycosides but distinct from the aglycone phloretin, which exhibits different potency and selectivity for glucose transporters [1].

Sugar Transport Inhibition SGLT In Vitro Pharmacology

Superoxide Anion Scavenging Activity

Glycyphyllin quenched chemically generated superoxide anion with an IC50 of 50 μg/mL [1]. In comparison, 3-hydroxyphloretin, a hydroxylated derivative of the aglycone phloretin, exhibited a superoxide radical scavenging IC50 of 19.6 μM (~5.5 μg/mL) [2], indicating that glycyphyllin is significantly less potent in this specific assay. Its ABTS radical cation scavenging activity was equivalent to 48.4 mM Trolox [1].

Antioxidant Radical Scavenging Superoxide Anion

Dihydrochalcone Antioxidant Comparison

While a direct head-to-head comparison of glycyphyllin with other dihydrochalcones in the same assay is lacking, cross-study analysis reveals distinct activity profiles. Phloretin, the aglycone, exhibits DPPH radical scavenging IC50 values ranging from 179.47 μg/mL to 4.54 μM (~1.24 μg/mL) depending on assay conditions [1][2]. Phlorizin (phloretin 2'-O-β-D-glucoside) shows DPPH IC50 of 866.80 μg/mL [1], while trilobatin (phloretin 4'-O-β-D-glucoside) exhibits IC50 of 20.16 μg/mL [1]. Glycyphyllin (phloretin 2'-O-α-L-rhamnoside) was not directly tested in this DPPH assay, but its superoxide anion scavenging activity (IC50 50 μg/mL) [3] suggests a moderate antioxidant profile that differs from these comparators.

Antioxidant Structure-Activity Relationship Dihydrochalcones

Sweetness Principle and Historical Context

Glycyphyllin was first identified and characterized as the primary sweet principle of Smilax glyciphylla leaves in 1886 by Rennie [1]. This discovery predates the identification of many other dihydrochalcone sweeteners. While quantitative sweetness potency relative to sucrose or other sweeteners is not available in the primary literature, its historical significance as the first isolated sweet dihydrochalcone from this species [1] provides a unique provenance compared to more recently discovered or synthetic dihydrochalcone sweeteners like neohesperidin dihydrochalcone.

Natural Sweetener Phytochemistry Smilax

Glycyphyllin: Key Research & Industry Applications


SGLT Transporter SAR Studies

Researchers studying sodium-glucose linked transporter (SGLT) pharmacology can utilize glycyphyllin as a specific tool compound to probe the effects of O-glycosidic linkage (α-L-rhamnoside) at the 2'-position of phloretin [1]. Its dose-dependent inhibition of glucose transport in rat intestinal segments [1] provides a defined benchmark for comparing synthetic analogs or natural products with varying glycosylation patterns.

Antioxidant Profiling of Dihydrochalcones

In studies aiming to delineate the antioxidant structure-activity relationships within the dihydrochalcone class, glycyphyllin serves as a key reference standard. Its moderate superoxide anion scavenging activity (IC50 50 μg/mL) and Trolox-equivalent antioxidant capacity (48.4 mM) [1] can be directly contrasted with the more potent aglycone phloretin or other glycosylated derivatives like trilobatin and phlorizin [2], enabling the elucidation of the impact of specific sugar moieties on radical scavenging efficacy.

Smilax Phytochemistry and Ethnopharmacology

For research focused on the traditional medicinal use of Smilax glyciphylla or related species, glycyphyllin is an essential analytical standard. Its historical identification as the sweet principle of this plant [1] and its quantifiable presence in leaf extracts [2] make it a critical marker for quality control, standardization of herbal preparations, and investigation of potential prodrug effects where glycyphyllin may be metabolized to phloretin [3].

Natural Sweetener Discovery

In industrial or academic programs focused on discovering and characterizing natural sweetening agents, glycyphyllin represents a historically significant benchmark. While its quantitative sweetness potency remains undefined, its early characterization as a sweet dihydrochalcone [1] provides a foundational reference point for evaluating the sweetness profiles of newly discovered dihydrochalcones from plant sources, aiding in the understanding of structural determinants of sweet taste perception.

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